4-methyl-N-(prop-2-enylcarbamothioyl)benzamide
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Overview
Description
4-methyl-N-(prop-2-enylcarbamothioyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material sciences. This compound, in particular, is characterized by the presence of a benzamide core substituted with a 4-methyl group and a prop-2-enylcarbamothioyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(prop-2-enylcarbamothioyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the method using ultrasonic irradiation and Lewis acidic ionic liquids offers a greener alternative, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(prop-2-enylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
4-methyl-N-(prop-2-enylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-(prop-2-enylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: Similar in structure but with a pyridine ring instead of a prop-2-enyl group.
2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide: Another derivative with a methyl group on the benzamide core.
Uniqueness
4-methyl-N-(prop-2-enylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-enyl group offers unique reactivity compared to other benzamide derivatives.
Properties
IUPAC Name |
4-methyl-N-(prop-2-enylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-13-12(16)14-11(15)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGVEXLVGIVQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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